3-(Dimethylamino)-2-phenylacrylonitrile

Beschreibung

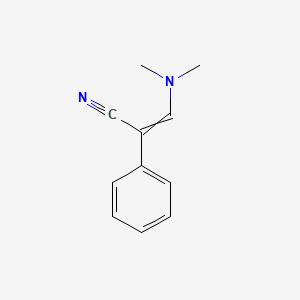

3-(Dimethylamino)-2-phenylacrylonitrile (CAS: 18226-50-1) is an acrylonitrile derivative with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol . Its structure features a phenyl group at the 2-position and a dimethylamino (-N(CH₃)₂) substituent at the 3-position of the acrylonitrile backbone. This compound is utilized in organic synthesis and materials science due to its electron-rich dimethylamino group, which enhances conjugation and reactivity in photophysical applications .

Eigenschaften

Molekularformel |

C11H12N2 |

|---|---|

Molekulargewicht |

172.23 g/mol |

IUPAC-Name |

3-(dimethylamino)-2-phenylprop-2-enenitrile |

InChI |

InChI=1S/C11H12N2/c1-13(2)9-11(8-12)10-6-4-3-5-7-10/h3-7,9H,1-2H3 |

InChI-Schlüssel |

VDKZGONUAHUVJF-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C=C(C#N)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-phenylacrylonitrile typically involves the reaction of benzaldehyde with dimethylamine and malononitrile. The reaction proceeds through a Knoevenagel condensation, followed by a cyclization step. The general reaction conditions include:

Reactants: Benzaldehyde, dimethylamine, and malononitrile.

Catalyst: A base such as piperidine or pyridine.

Solvent: Ethanol or methanol.

Temperature: Room temperature to reflux conditions.

The reaction yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)-2-phenylacrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions include:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Amines or other reduced forms.

Substitution: Compounds with new functional groups replacing the dimethylamino group.

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)-2-phenylacrylonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)-2-phenylacrylonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below contrasts 3-(Dimethylamino)-2-phenylacrylonitrile with three structurally related acrylonitrile derivatives:

Key Observations:

Substituent Effects: The dimethylamino group in the target compound increases steric bulk and electron-donating capacity compared to the amino group in 3-amino-2-methyl-3-phenylacrylonitrile. The phenyl group at the 2-position (vs. methyl in 3-(Dimethylamino)-2-methylpropanenitrile) introduces aromaticity, improving thermal stability and optoelectronic properties .

Cost Implications: The target compound is priced at $69.00/mg, significantly higher than 3-(Dimethylamino)-2-methylpropanenitrile ($0.36/mg). This reflects the complexity of synthesizing phenyl-substituted acrylonitriles .

Electronic and Reactivity Profiles

- Electron-Donating Capacity: The dimethylamino group (-N(CH₃)₂) is a stronger electron donor than the amino group (-NH₂) due to hyperconjugation from methyl groups. This increases the compound’s ability to stabilize charge in conjugated systems, making it suitable for applications in organic semiconductors or fluorescent dyes .

- Reactivity: The absence of an acidic proton in the dimethylamino group (vs. -NH₂) reduces nucleophilicity but enhances stability under basic conditions. This property is critical for reactions requiring inertness to bases .

Research Findings and Limitations

- Synthetic Challenges : The high cost of the target compound suggests challenges in purification or low-yield synthetic pathways, a common issue with multi-substituted acrylonitriles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.